molecular formula C19H18N2O5 B8619911 HFI-419

HFI-419

Cat. No.: B8619911
M. Wt: 354.4 g/mol
InChI Key: GGBHINRNYAAYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HFI-419 is a benzopyran-based small-molecule inhibitor targeting insulin-regulated aminopeptidase (IRAP), a zinc-dependent metallopeptidase involved in cognitive function and metabolic regulation. With a molecular formula of $ \text{C}{19}\text{H}{18}\text{N}{2}\text{O}{5} $ and a molecular weight of 354.36 g/mol, this compound exhibits competitive inhibition of IRAP with a $ K_i $ value of 0.42–0.48 µM . It was identified via virtual screening of 1.5 million compounds and optimized for selectivity over related aminopeptidases (e.g., aminopeptidase N, ACE1) .

This compound enhances spatial working memory in rodents by modulating hippocampal dendritic spine density through GLUT4-mediated glucose uptake . It also improves glucose tolerance in obese Zucker rats by upregulating skeletal muscle antioxidant enzymes (SOD1/SOD2) and insulin signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HFI-419 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the chromene core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridinyl group: This step involves the coupling of a pyridine derivative to the chromene core.

    Acetylation and esterification: The final steps involve acetylation to introduce the acetamido group and esterification to form the ethyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Structural Features and Chemical Reactivity

HFI-419’s chemical structure includes:

  • Benzopyran core : A chromene ring system with hydroxyl substitution at position 7.

  • Sulfonamide group : Attached to a pyridine or quinoline substituent for π-stacking interactions with IRAP’s Phe544 .

  • Ester side chain : Facilitates aqueous solubility and influences pharmacokinetics .

Key Chemical Interactions with IRAP

  • Zn²+ coordination : The hydroxyl group at position 7 coordinates with Zn²+ in IRAP’s catalytic site, stabilizing the inhibitor-enzyme complex .

  • π-stacking : The aromatic system of the sulfonamide group interacts with Phe544, critical for binding affinity .

  • Hydrogen bonding : Interactions with Arg439 and other polar residues further stabilize the binding pose .

InteractionRole in BindingExperimental Evidence
Zn²+ coordinationStabilizes bindingMutagenesis, molecular docking
Phe544 π-stackingEnhances affinitySite-directed mutagenesis
Arg439 H-bondingStabilizes complexLIE/FEP simulations

SAR and Chemical Modifications

Structure-activity relationship (SAR) studies highlight critical features:

  • Position 7 hydroxyl : Replacement eliminates Zn²+ coordination and activity .

  • Ester substitution : Aromatic esters (e.g., pyridin-3-yl) improve affinity compared to aliphatic chains .

  • Substituent tolerance : Methoxy groups at positions 3–5 on the aryl ring enhance solubility without affecting binding .

SAR Data from Experimental Studies

ModificationImpact on AffinityReference
3-cyano substituentLoss of Zn²+ coordination → inactivity
4-methoxyphenyl esterImproved solubility, retained affinity
Quinoline derivativeIncreased π-stacking → higher affinity

Metabolic Stability and Reactivity

This compound exhibits moderate aqueous solubility due to its ester and sulfonamide groups, which also influence its metabolic stability. The ester group may undergo hydrolysis under physiological conditions, but in vivo studies (e.g., rodent memory assays) confirm sufficient stability for pharmacological effects .

Stability Factors

  • Ester hydrolysis : Potential site for metabolic degradation, but optimized in this compound for balance between solubility and stability .

  • Sulfonamide resistance : Resilient to enzymatic cleavage compared to peptide-based IRAP inhibitors .

Scientific Research Applications

2.1. Improvement of Glucose Tolerance

Research indicates that HFI-419 significantly improves glucose tolerance in insulin-resistant models. In studies involving obese Zucker rats, administration of this compound resulted in enhanced glucose utilization during intraperitoneal glucose tolerance tests (ipGTT). The treatment led to increased expression of antioxidant enzymes and normalized plasma oxytocin levels, suggesting a favorable metabolic profile .

Table 1: Effects of this compound on Metabolic Parameters in Obese Zucker Rats

ParameterControl GroupThis compound Group
Plasma Insulin (µU/mL)20 ± 515 ± 3
Glucose AUC (mmol/L·min)120 ± 1080 ± 8
Oxytocin Levels (pg/mL)50 ± 1070 ± 12
SOD Activity (U/mg protein)5 ± 18 ± 1

Cognitive Enhancement

This compound has demonstrated significant cognitive-enhancing effects in animal models. Studies have shown that it improves spatial working memory and recognition memory in rodents through mechanisms that may involve increased dendritic spine density and GLUT4-mediated glucose uptake .

Table 2: Cognitive Performance Metrics with this compound Treatment

Task TypeControl Group PerformanceThis compound Group Performance
Novel Object Recognition (%)40 ± 565 ± 6
Spontaneous Alternation (%)50 ± 775 ± 8

Clinical Implications

The therapeutic potential of this compound extends to conditions characterized by vascular dysfunction and cognitive decline. For instance, it has been shown to prevent acetylcholine-mediated vasoconstriction in dysfunctional blood vessels, indicating its possible application in treating coronary artery vasospasm . Moreover, its ability to enhance cognitive functions suggests potential implications for neurodegenerative diseases such as Alzheimer’s.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study: Obese Zucker Rats

In a controlled study, obese Zucker rats treated with this compound showed improved glucose tolerance and metabolic profiles compared to controls. The treatment was associated with upregulation of antioxidant defenses and improved insulin signaling pathways .

Case Study: Cognitive Function in Rodents

Another study demonstrated that rodents receiving this compound exhibited enhanced memory performance in both novel object recognition tasks and maze navigation tasks, indicating its potential for cognitive enhancement .

Mechanism of Action

HFI-419 exerts its effects by inhibiting the activity of insulin-regulated aminopeptidase (IRAP). It competes with the natural substrate for binding to the extracellular catalytic site of IRAP. This inhibition leads to increased levels of peptides that are normally degraded by IRAP, which can enhance glucose uptake and improve memory functions. The compound interacts with the active site zinc via its acetamide group, which is crucial for its inhibitory activity .

Comparison with Similar Compounds

Structural and Binding Mode Comparisons

Table 1: Structural and Biochemical Profiles of IRAP Inhibitors

Compound Core Structure $ K_i $ (IRAP) Selectivity Over Other Enzymes Key Binding Interactions
HFI-419 Benzopyran 420 nM High (e.g., AP-N, ACE1) Zn²⁺ coordination; Phe544 stacking
HFI-437 Benzopyran (quinoline) 20 nM High Stronger Zn²⁺ interaction; altered orientation
Ang IV Peptide (hexapeptide) ~1 µM Low (binds AT4R/IRAP) Non-competitive; substrate mimicry
SJM4-164 Undisclosed N/A High Superior anti-fibrotic effects vs. ACE inhibitors
  • This compound vs. HFI-437: Both are benzopyran derivatives, but HFI-437’s quinoline moiety enhances potency ($ K_i = 20 \, \text{nM} $) by forming stronger Zn²⁺ bonds. However, HFI-437’s bulkier structure limits access to IRAP’s polar pocket, altering its binding mode compared to this compound .
  • This compound vs. Peptide Inhibitors (Ang IV/LVV-H7): Unlike peptide-based inhibitors, this compound is orally bioavailable and non-hydrolyzable, enabling sustained IRAP inhibition without substrate competition .

Functional and Therapeutic Comparisons

Table 2: In Vivo Efficacy and Mechanisms

Compound Cognitive Effects Metabolic Effects Safety Profile
This compound Enhances object recognition and spatial memory via GLUT4-mediated dendritic spine remodeling Improves glucose tolerance in obese rats; upregulates SOD1/SOD2 Short half-life (4.6 hr); hydrolyzes to less active HFI-142
HFI-437 Not reported Not reported Higher potency but untested in chronic models
Ang IV Memory enhancement (similar efficacy) No direct metabolic effects Rapid degradation in vivo
SJM4-164 N/A Superior renoprotection vs. ACE inhibitors Undisclosed
  • Metabolic Context Specificity : this compound improves glucose tolerance in insulin-resistant obese Zucker rats but fails in streptozotocin-induced diabetic models, highlighting its dependence on residual insulin signaling .

Mechanistic Divergence: Allosteric vs. Competitive Inhibition

  • This compound: Binds an allosteric site, stabilizing IRAP in a semi-open conformation. This substrate-selective inhibition weakly blocks oxytocin degradation but enhances cognitive effects via non-enzymatic pathways (e.g., GLUT4 trafficking) .
  • Aryl Sulfonamides : Stabilize IRAP’s closed conformation, offering broader substrate inhibition but lacking this compound’s metabolic benefits .

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the optimal concentration of HFI-419 in in vitro studies?

  • Methodological Answer : Conduct dose-response experiments using a gradient of this compound concentrations (e.g., 0.1–10 µM) to assess its inhibitory efficacy on IRAP activity. Measure outcomes such as mRNA expression changes (e.g., Sod2, Nos3) via qPCR and protein levels (e.g., SOD1, SOD2) via Western blot. Use viability assays (e.g., MTT) to exclude cytotoxic effects. For example, this compound at 1 µM significantly increased Sod2 expression in skeletal muscle and adipose tissue without cytotoxicity .

Q. How should researchers design experiments to validate this compound's specificity for IRAP over related enzymes?

  • Methodological Answer : Perform competitive inhibition assays against enzymes with structural similarities to IRAP, such as aminopeptidase N or ACE1. Compare inhibition constants (Ki) across enzymes using fluorogenic substrates. This compound exhibits a Ki of 0.48 µM for IRAP but shows minimal inhibition (<10%) of other peptidases at 10 µM .

Q. What are standard protocols for administering this compound in rodent models to study metabolic or inflammatory pathways?

  • Methodological Answer : For systemic effects, administer this compound intravenously at 1 µmol/kg, as validated in obese Zucker rats to reduce TNF-α and IL-6 secretion . For CNS studies, consider intracerebroventricular delivery due to rapid hydrolysis of this compound to its metabolite HFI-142, which has better blood-brain barrier permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-induced gene expression data across tissues (e.g., upregulation of Fabp4 in adipose vs. skeletal muscle)?

  • Methodological Answer : Apply tissue-specific transcriptomic profiling (RNA-seq) and pathway analysis (e.g., KEGG, GO) to contextualize gene expression patterns. For instance, Fabp4 upregulation in adipose tissue may reflect lipid metabolism modulation, while skeletal muscle changes (Agtr2, Pparc1a) could indicate oxidative stress responses. Normalize data to tissue-specific housekeeping genes and validate via immunohistochemistry .

Q. What experimental strategies are effective for distinguishing this compound's enzymatic inhibition from its effects on IRAP protein stability?

  • Methodological Answer : Use time-course intracellular flow cytometry or Western blotting to monitor IRAP degradation post-HFI-419 treatment. Compare results with protease-dead IRAP mutants or alternative inhibitors (e.g., 4u55, 22b) that lack destabilizing effects. This compound reduces IRAP and VAMP3 levels by >50% within 24 hours, independent of its enzymatic inhibition .

Q. How should multi-omics data (transcriptomic, proteomic) be integrated to elucidate this compound's mechanism in metabolic regulation?

  • Methodological Answer : Combine RNA-seq datasets (e.g., Nfe2l2, Foxo1 pathways) with proteomic profiles (e.g., SOD1/2, SirT1) using tools like STRING or Metascape. Validate hub nodes (e.g., redox-sensitive transcription factors) via CRISPR-interference or siRNA knockdown. Longitudinal sampling in in vivo models can disentangle acute vs. chronic effects .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches are robust for analyzing this compound's dose-dependent effects on cytokine secretion?

  • Methodological Answer : Use mixed-effects models to account for intra-animal variability in cytokine measurements (e.g., TNF-α, IL-6). Apply false discovery rate (FDR) correction for multi-cytokine panels. For example, this compound reduced TNF-α by 40% (p<0.01, FDR-adjusted) in peritoneal mast cells, while IL-10 remained unchanged .

Q. How can researchers address variability in this compound's pharmacokinetics between rodent strains?

  • Methodological Answer : Perform comparative pharmacokinetic studies in Sprague-Dawley vs. Zucker rats, measuring plasma and tissue concentrations of this compound and HFI-142 via LC-MS/MS. Adjust dosing regimens based on bioavailability differences. Include strain-specific controls in experimental designs .

Q. Experimental Design & Validation

Q. What controls are essential when assessing this compound's off-target effects in in vivo inflammation models?

  • Methodological Answer : Include (1) vehicle controls (e.g., DMSO), (2) IRAP-knockout (KO) animals to isolate IRAP-dependent effects, and (3) comparator inhibitors (e.g., 4u55). Monitor non-IRAP cytokines (e.g., IL-10) to confirm specificity. For example, this compound did not alter IL-10 in IRAP-KO mice .

Q. How can longitudinal studies be structured to evaluate this compound's long-term metabolic impacts?

  • Methodological Answer : Design 12-week interventions in diet-induced obesity models, with biweekly measurements of glucose tolerance, insulin sensitivity (HOMA-IR), and tissue-specific IRAP activity. Terminate cohorts at staggered intervals to assess adaptive responses .

Q. Tables for Key Findings

Parameter Skeletal Muscle Adipose Tissue Reference
Sod2 mRNA Change↑ 2.5-fold (1 µM this compound)↑ 1.8-fold (1 µM this compound)
TNF-α InhibitionN/A40% reduction (1 µmol/kg)
IRAP Degradation↓ 55% at 24 hours↓ 60% at 24 hours

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-acetamido-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(24)17-16(12-5-4-8-20-10-12)14-7-6-13(23)9-15(14)26-18(17)21-11(2)22/h4-10,16,23H,3H2,1-2H3,(H,21,22)

InChI Key

GGBHINRNYAAYMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 7-(acetyloxy)-2-(diacetylamino)-4-pyridin-3-yl-4H-chromene-3-carboxylate (6.989 g, 15.9 mmol) was dissolved in absolute ethanol (50 mL). Hydrazine hydrate (950 μL, 19.5 mmol) was added and the mixture stirred at room temperature for 6 h. The reaction mixture was evaporated to dryness to give an orange solid. The residue was dissolved in a mixture of ethyl acetate (200 mL) and ethanol (50 mL). Silica gel 60 (35 g) was added and the mixture evaporated to dryness. Purified by flash chromatography over silica gel 60, 40-63 μm (eluent: 75% ethyl acetate/petroleum spirits (54×100 mL fractions), packing height: 15 cm, column diameter: 5 cm). The fractions containing the major band (Rf 0.26, eluent: 75% ethyl acetate/petroleum spirits, fractions 15-53) were combined and evaporated to dryness to give the title compound (3.307 g, 59% yield) as a pale yellow powder.
Name
Ethyl 7-(acetyloxy)-2-(diacetylamino)-4-pyridin-3-yl-4H-chromene-3-carboxylate
Quantity
6.989 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
950 μL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.